molecular formula C17H23NO6 B14192899 dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate CAS No. 834917-35-0

dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate

Cat. No.: B14192899
CAS No.: 834917-35-0
M. Wt: 337.4 g/mol
InChI Key: YACMNRQZSPGAOP-AWEZNQCLSA-N
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Description

Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate is an organic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate typically involves a multi-step process. One common method includes the esterification of propanedioic acid with isopropanol, followed by the nitration of the resulting ester. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dipropan-2-yl 2-[(1S,2R)-2-nitro-1-phenylbutyl]propanedioate: Similar structure but with a different stereochemistry and alkyl chain length.

    Dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate: Contains a dithiolan ring instead of a nitro group.

Uniqueness

Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate is unique due to its specific stereochemistry and the presence of both nitro and ester functional groups

Properties

CAS No.

834917-35-0

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate

InChI

InChI=1S/C17H23NO6/c1-11(2)23-16(19)15(17(20)24-12(3)4)14(10-18(21)22)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3/t14-/m0/s1

InChI Key

YACMNRQZSPGAOP-AWEZNQCLSA-N

Isomeric SMILES

CC(C)OC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OC(C)C

Origin of Product

United States

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